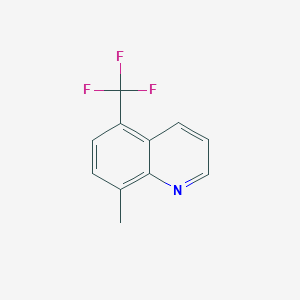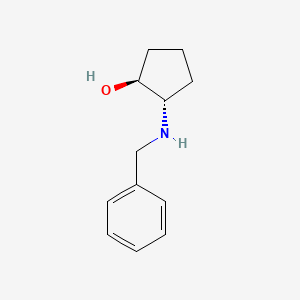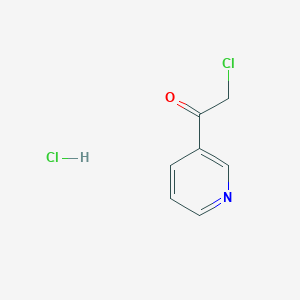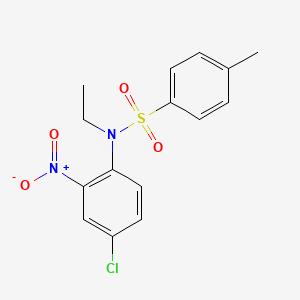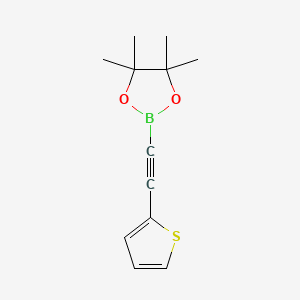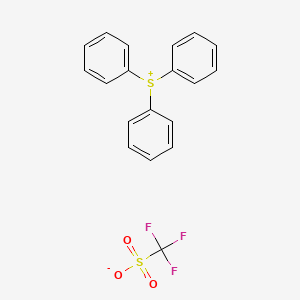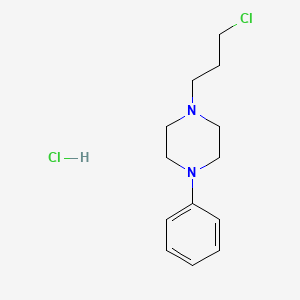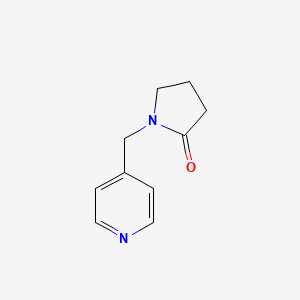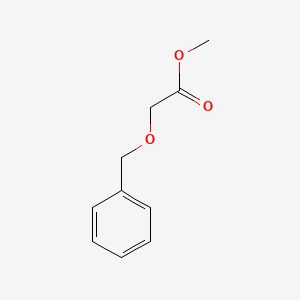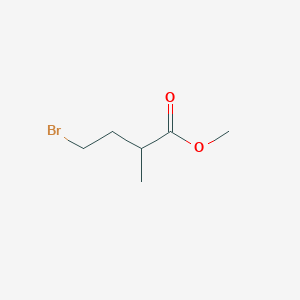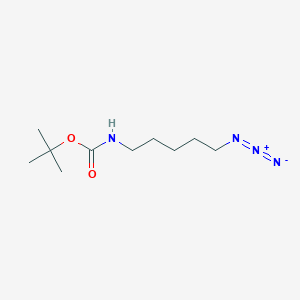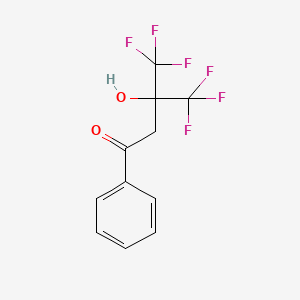
4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one
Overview
Description
“4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” is an organic compound with the molecular formula C10H7F3O2 . It is also known as 4,4,4-Trifluoro-1-phenyl-1,3-butanedione . It has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It was also used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .
Molecular Structure Analysis
The molecular structure of “4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” can be represented by the SMILES string FC(F)(F)C(=O)CC(=O)c1ccccc1 .
Chemical Reactions Analysis
While specific chemical reactions involving “4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” are not available, it has been used in the synthesis of NNO ketoimines via Schiff base condensation reactions .
Physical And Chemical Properties Analysis
“4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one” is a solid at 20°C . It has a molecular weight of 216.16 . It has a boiling point of 224°C and a melting point of 38-40°C . It is soluble in 95% ethanol .
Scientific Research Applications
Enantiomerically Pure Derivatives
The compound is used in the preparation of enantiomerically pure derivatives, substituted in the 2- or 3-position, from (R)- or (S)-4,4,4-trifluoro-3-hydroxy-butanoic acid. Key intermediates include 2-t-butyl-6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones, used in various reactions with electrophiles. This demonstrates its utility in creating structurally diverse molecules with potential applications in pharmaceuticals and materials science (Gautschi, Schweizer & Seebach, 1994).
Structural Analysis and Synthesis
The synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one and its reactions with hydroxylamine and hydrazine have been investigated. The crystal structure of these compounds reveals interesting molecular configurations, which are essential in understanding the chemical properties and potential applications in various chemical processes (Flores et al., 2018).
Trifluoromethylation at α-Position of α,β-Unsaturated Ketones
Studies have explored the trifluoromethylation at the α-position of α,β-unsaturated ketones, leading to the formation of 4-phenyl-3-(trifluoromethyl)butan-2-one. This process is significant in organic synthesis, particularly in the introduction of trifluoromethyl groups into various organic compounds (Sato et al., 2006).
Protection in Peptide Synthesis
The compound has been proposed as a protecting group for the N-H terminal of amino acids in peptide synthesis. The formation of peptide bonds using N-4,4,4-trifluoro-3-oxo-1-butenyl protected amino acids occurs without racemization, highlighting its importance in the synthesis of peptides (Gorbunova et al., 1991).
Binuclear Complex Formation
The compound has been studied for its ability to form binuclear complexes. This research is relevant in the field of coordination chemistry and may have implications for the development of new materials and catalysts (Pestov et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c12-10(13,14)9(19,11(15,16)17)6-8(18)7-4-2-1-3-5-7/h1-5,19H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLJBWKYHRJXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473844 | |
| Record name | 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one | |
CAS RN |
731-00-0 | |
| Record name | 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



